molecular formula C11H15FN2O B1470849 4-(3-Ethoxyazetidin-1-yl)-3-fluoroaniline CAS No. 1706448-56-7

4-(3-Ethoxyazetidin-1-yl)-3-fluoroaniline

Cat. No.: B1470849
CAS No.: 1706448-56-7
M. Wt: 210.25 g/mol
InChI Key: ZZCJUBVUAFZAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidines can be synthesized through various methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

Azetidines are four-membered saturated heterocycles containing one nitrogen atom . The exact structure of “4-(3-Ethoxyazetidin-1-yl)-3-fluoroaniline” would depend on the specific arrangement of these atoms.


Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions. For example, they can participate in the Suzuki–Miyaura cross-coupling with boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, phenylboronic acid, a boronic acid containing a phenyl substituent, is a white powder and is soluble in most polar organic solvents .

Scientific Research Applications

Alzheimer's Disease Imaging

One of the primary scientific research applications of compounds related to 4-(3-Ethoxyazetidin-1-yl)-3-fluoroaniline is in the development of positron emission tomography (PET) probes for Alzheimer's disease. Specifically, derivatives of this compound, such as radiofluoro-pegylated phenylbenzoxazole, have been synthesized and evaluated for their ability to image cerebral β-amyloid plaques in living brain tissue. These compounds display high affinity for β-amyloid aggregates, making them promising agents for detecting Aβ plaques in the human brain via PET imaging (Cui et al., 2012).

Antibacterial Activities

Another application is in the field of antibacterial research, where derivatives of this chemical structure have been explored for their potent antibacterial activities. For instance, novel quinolone compounds with modifications at the N-1 position, including the incorporation of azetidinyl groups, have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. These findings underline the potential of these derivatives as powerful antibacterial agents, especially against drug-resistant strains (Kuramoto et al., 2003).

Anticancer and Antioxidant Activities

The compound and its derivatives have also been investigated for their anticancer and antioxidant properties. Novel derivatives bearing various functional moieties have been synthesized and assessed for their biological activities. Some of these compounds have shown promising antioxidant activity, surpassing that of known antioxidants like ascorbic acid, and selective anticancer activity against specific cancer cell lines, highlighting their potential as therapeutic agents in oncology and disease prevention (Tumosienė et al., 2020).

Environmental Biodegradation

Interestingly, compounds structurally related to this compound have been explored for environmental applications, such as the biodegradation of fluorinated compounds. Studies on bacterial strains capable of degrading fluoroaniline derivatives have revealed the potential for utilizing these microorganisms in bioremediation processes to address pollution from industrial chemicals, providing an eco-friendly solution to environmental contamination (Zhao et al., 2019).

Safety and Hazards

The safety and hazards of “4-(3-Ethoxyazetidin-1-yl)-3-fluoroaniline” would depend on its specific properties. For example, phenylboronic acid has a median lethal dose (LD50) of 740 mg/ml in rats .

Properties

IUPAC Name

4-(3-ethoxyazetidin-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-2-15-9-6-14(7-9)11-4-3-8(13)5-10(11)12/h3-5,9H,2,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCJUBVUAFZAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(C1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Ethoxyazetidin-1-yl)-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-(3-Ethoxyazetidin-1-yl)-3-fluoroaniline
Reactant of Route 3
Reactant of Route 3
4-(3-Ethoxyazetidin-1-yl)-3-fluoroaniline
Reactant of Route 4
Reactant of Route 4
4-(3-Ethoxyazetidin-1-yl)-3-fluoroaniline
Reactant of Route 5
4-(3-Ethoxyazetidin-1-yl)-3-fluoroaniline
Reactant of Route 6
Reactant of Route 6
4-(3-Ethoxyazetidin-1-yl)-3-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.